molecular formula C12H17F2N3 B1480990 6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2097998-94-0

6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

Cat. No. B1480990
CAS RN: 2097998-94-0
M. Wt: 241.28 g/mol
InChI Key: FURSKTQYBOBFCJ-UHFFFAOYSA-N
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Description

6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C12H17F2N3 and a molecular weight of 241.28 g/mol. It is a derivative of piperidone, which is of particular interest due to its unique biochemical properties . Piperidones serve as precursors to the piperidine ring, a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .

Scientific Research Applications

Optical and Emission Properties

A study on a series of heterocyclic systems, including compounds with piperidine structures, explored their optical properties, showing that structure-dependent fluorescence is evident in both solution and solid states. This research highlighted the potential use of such compounds in developing efficient emitters and materials with large Stokes shifts, influenced by the nature of the acceptor moiety and external conditions like protonation and viscosity. The findings suggest applications in materials science, particularly in the development of novel fluorescent materials and sensors (Palion-Gazda et al., 2019).

Reactivity and Formation of Maillard Reaction Products

Investigation into the chemical activation of piperidine by formaldehyde revealed its role in forming lysine-specific Maillard reaction products. This study provides insights into the reactivity of piperidine in food chemistry and the formation of complex reaction products, which could influence the understanding of flavor formation and potential health impacts of food processing (Nikolov & Yaylayan, 2010).

Synthesis and Antibacterial Activity

Research on the microwave-assisted synthesis of piperidine-containing compounds demonstrated their potential antibacterial properties. This work highlights the application of piperidine derivatives in medicinal chemistry, particularly in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Ionic Liquids and Fluorous Systems

A novel class of fluorous ionic liquids based on piperidine was synthesized, showcasing applications in green chemistry and material science. Such fluorous ionic liquids could be used in a variety of fields, including catalysis, separation technologies, and as environmentally friendly solvents (Honda et al., 2017).

Transdermal Permeation Enhancers

Esters and amides of hexanoic acid substituted with tertiary amino groups, including piperidine, were investigated for their activity as transdermal permeation enhancers. This research is crucial for pharmaceutical sciences, suggesting applications in improving the transdermal delivery of drugs (Farsa, Doležal, & Hrabálek, 2010).

properties

IUPAC Name

6-[4-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3/c1-12(13,14)9-4-6-17(7-5-9)11-3-2-10(15)8-16-11/h2-3,8-9H,4-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURSKTQYBOBFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=NC=C(C=C2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

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